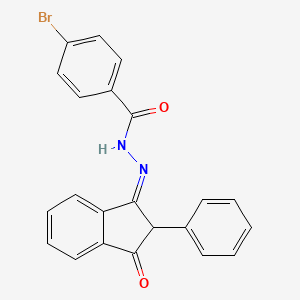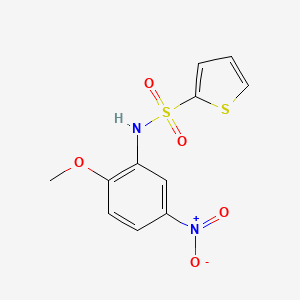![molecular formula C20H24N2O3 B5777278 3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)
3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, commonly known as EMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB is a benzamide derivative that has been synthesized using various methods. It exhibits a unique mechanism of action and has been shown to have significant biochemical and physiological effects.
Wirkmechanismus
EMB exhibits a unique mechanism of action that involves the inhibition of the mitochondrial respiratory chain complex III. This inhibition results in the disruption of the electron transport chain, leading to the generation of reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress, which ultimately results in cell death.
Biochemical and Physiological Effects:
EMB has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. EMB has also been shown to have immunomodulatory effects, including the inhibition of T-cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
EMB has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, EMB also has several limitations, including its instability in acidic conditions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of EMB. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and tuberculosis. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research is needed to investigate the safety and toxicity of EMB in vivo.
Synthesemethoden
EMB can be synthesized using various methods, including the reaction of 4-(4-morpholinylmethyl)benzylamine with 3-ethoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 4-(4-morpholinylmethyl)benzylamine with 3-ethoxybenzoic acid in the presence of a coupling agent. The synthesis of EMB has also been achieved using other methods, including the reaction of 4-(4-morpholinylmethyl)benzylamine with 3-ethoxybenzamide in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
EMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including leukemia, breast, and lung cancer cells. EMB has also been shown to have antifungal activity against various fungal strains, including Candida albicans. Additionally, EMB has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.
Eigenschaften
IUPAC Name |
3-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-19-5-3-4-17(14-19)20(23)21-18-8-6-16(7-9-18)15-22-10-12-24-13-11-22/h3-9,14H,2,10-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHOMBKYQHADDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)





![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)


![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)
